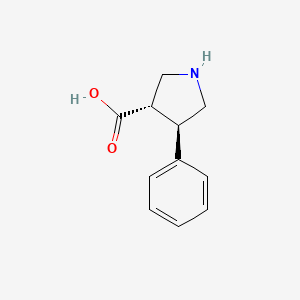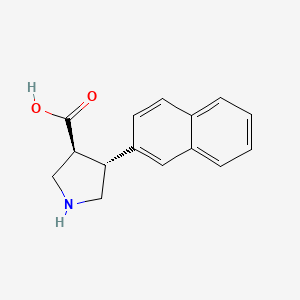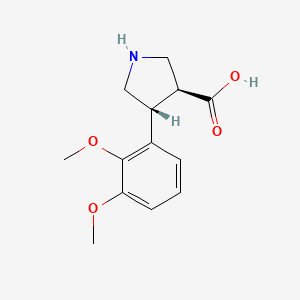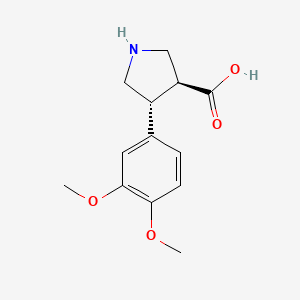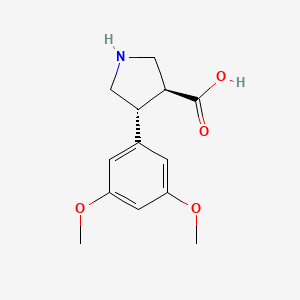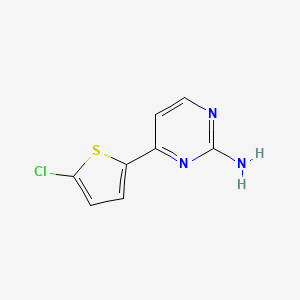
4-(5-クロロ-2-チエニル)-2-ピリミジンアミン
説明
4-(5-Chloro-2-thienyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Chloro-2-thienyl)-2-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chloro-2-thienyl)-2-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
4-(5-クロロ-2-チエニル)-2-ピリミジンアミン: は、タンパク質の発現、修飾、相互作用を研究するプロテオミクス研究で使用されます。 プロテオミクスにおけるその役割は、疾患のメカニズムを理解し、潜在的な治療標的を特定するために重要となる可能性があります .
複素環式化合物の合成
この化合物は、さまざまな複素環式化合物の合成における中間体として役立ちます。 複素環は、多くの医薬品に存在するため、医薬品化学において重要です .
生物活性評価
5-クロロチオフェン部分を有するハロゲン置換チャルコンなどのこの化合物の誘導体は、合成され、生物活性が評価されています。 これらの活性には、抗菌活性、抗真菌活性、抗酸化活性などがあります .
生化学分析
Biochemical Properties
4-(5-Chloro-2-thienyl)-2-pyrimidinamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine with these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity and subsequent downstream effects on cellular processes .
Additionally, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine has been found to bind to specific proteins, such as transcription factors and receptor proteins, influencing their conformation and function. These interactions can modulate gene expression and cellular responses to external stimuli, highlighting the compound’s importance in cellular regulation .
Cellular Effects
The effects of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . By modulating these pathways, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine can alter gene expression patterns and impact cellular metabolism, leading to changes in cell function and behavior.
In addition to its effects on signaling pathways, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine has been shown to affect cellular metabolism by interacting with metabolic enzymes and altering metabolite levels. This can result in shifts in metabolic flux and energy production, further influencing cellular activities .
Molecular Mechanism
The molecular mechanism of action of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine has been reported to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation and downstream signaling .
Furthermore, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine can interact with DNA-binding proteins, such as transcription factors, altering their ability to regulate gene expression. These interactions can lead to changes in the transcriptional landscape of cells, affecting various cellular processes and responses to environmental cues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.
Studies have shown that prolonged exposure to 4-(5-Chloro-2-thienyl)-2-pyrimidinamine can lead to sustained changes in cellular signaling and metabolism, potentially resulting in altered cell behavior and function. These findings underscore the importance of considering temporal factors when evaluating the biochemical effects of this compound .
Dosage Effects in Animal Models
The effects of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine in animal models have been investigated to determine its dosage-dependent impact on biological systems. At lower doses, this compound has been shown to exert beneficial effects on cellular signaling and metabolism, promoting normal cellular function and homeostasis . At higher doses, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine can induce toxic or adverse effects, including cellular stress, apoptosis, and tissue damage .
Threshold effects have also been observed, where specific dosage levels are required to elicit significant biological responses. These findings highlight the need for careful dosage optimization in experimental and therapeutic applications of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine .
Metabolic Pathways
4-(5-Chloro-2-thienyl)-2-pyrimidinamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence pathways related to energy production, such as glycolysis and oxidative phosphorylation, by modulating the activity of key metabolic enzymes .
特性
IUPAC Name |
4-(5-chlorothiophen-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRAZDYXAMJHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC=C(S2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377007 | |
| Record name | 4-(5-chloro-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855308-65-5 | |
| Record name | 4-(5-chloro-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


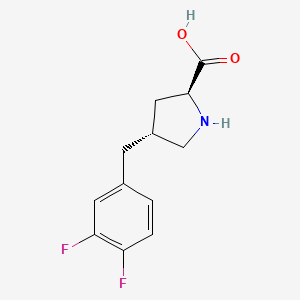
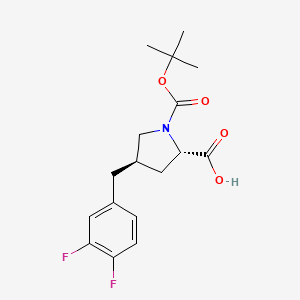

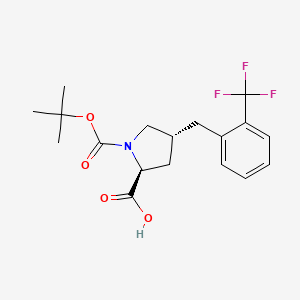

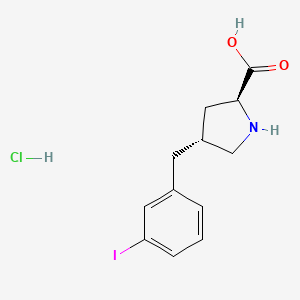
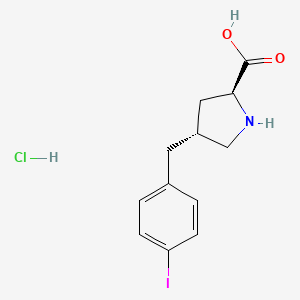
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
